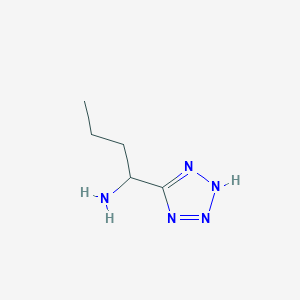

1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine

Übersicht

Beschreibung

Synthesis Analysis

Tetrazole derivatives can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction . A variety of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from these starting materials . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole ring can be substituted at various positions to yield a wide range of derivatives .Chemical Reactions Analysis

Tetrazole derivatives can undergo a variety of chemical reactions. For instance, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also react with active metals to produce new compounds .Wissenschaftliche Forschungsanwendungen

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including “1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine”, play a very important role in medicinal and pharmaceutical applications . They are often used in the synthesis of various drugs due to their biological activity .

Click Chemistry

“1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine” can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . This is part of a broader field known as “click chemistry”, which focuses on the rapid, selective reaction of substances to form new compounds .

Synthesis of Novel Derivatives

A variety of 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives were obtained in moderate to high yields in methanol using a one-pot four-component condensation . These reactions presumably proceed via a domino imine formation, intramolecular annulation, and Ugi-azide reaction .

Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles

This compound can be used in the synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles . This method provides a rapid synthesis of these compounds and obtains different products with structural diversity .

Cytotoxic Activity Against Various Cancer Cell Lines

One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC50 values in the nanomolar range . This suggests that “1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine” could potentially be used in the development of new anticancer drugs .

Synthesis of Bis Alkynes with Di-substituted Triazoles

Novel bis alkynes with di-substituted triazoles were synthesized and evaluated for their anticancer activities . It was found that the bis alkynes themselves have some anticancer activity .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The synthesis and study of tetrazole derivatives is an active area of research, with potential applications in various fields including medicinal chemistry and materials science. Future research may focus on developing more efficient synthesis methods, exploring new reactions, and investigating the properties and potential applications of new tetrazole derivatives .

Eigenschaften

IUPAC Name |

1-(2H-tetrazol-5-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5/c1-2-3-4(6)5-7-9-10-8-5/h4H,2-3,6H2,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMFCCCHDAEJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=NNN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-1,2,3,4-tetrazol-5-yl)butan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

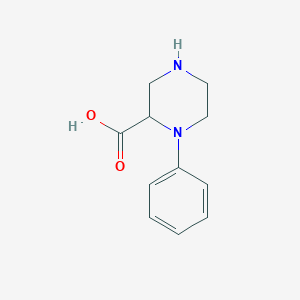

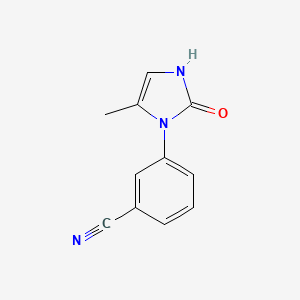

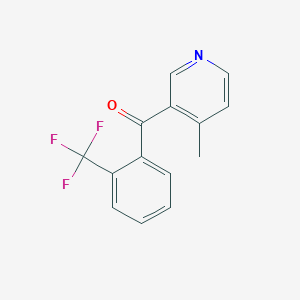

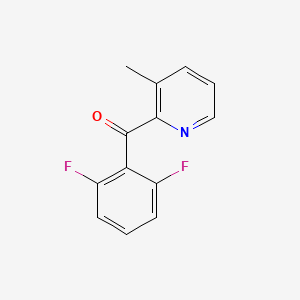

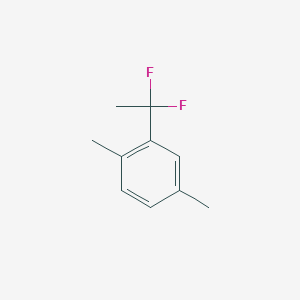

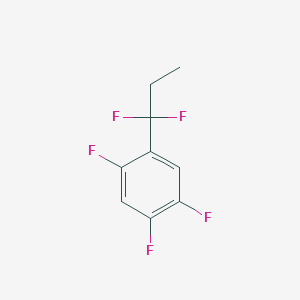

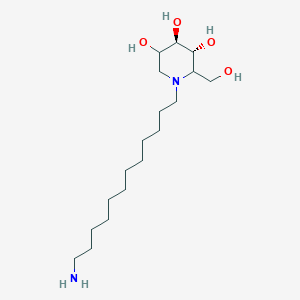

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453489.png)

![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride](/img/structure/B1453497.png)

![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)